molecular formula C14H17N3O3 B14990825 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Cat. No.: B14990825
M. Wt: 275.30 g/mol
InChI Key: NYYFSIJTVRPVNU-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential applications in parasitology and neuroscience. This molecule features a 1,2,5-oxadiazole (also known as furoxan) core, a scaffold recognized for its role as a nitric oxide (NO) mimetic. Compounds in this class can act as thiol-dependent NO donors, a mechanism that has shown promise in neuroprotection studies. NO signaling via the soluble guanylyl cyclase (sGC) pathway is essential for normal brain function, including synaptic plasticity, and its enhancement represents a novel approach for investigating therapies for neurodegenerative conditions . Furthermore, the structural simplification of established anthelmintics like albendazole to create derivatives containing a methoxyphenyl group and an amide chain has proven to be a valid strategy for discovering novel antiparasitic agents. Related simplified compounds have demonstrated potent, time- and concentration-dependent effects against nematodes such as Toxocara canis in vitro, often with a favorable cytotoxicity profile compared to their parent drugs . The 1,2,5-oxadiazole ring and its derivatives are the subject of ongoing research for a wide spectrum of biological activities, underpinning their value as a versatile pharmacophore in drug discovery . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C14H17N3O3/c1-3-4-5-12(18)15-14-13(16-20-17-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,17,18)

InChI Key

NYYFSIJTVRPVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Hydrazide Formation

The initial step involves converting 4-methoxybenzonitrile to the corresponding hydrazide via nucleophilic addition-elimination:

$$
\text{4-Methoxybenzonitrile} + \text{Hydrazine Hydrate} \rightarrow \text{4-Methoxybenzohydrazide} + \text{NH}_3 \uparrow \quad
$$

Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v)
  • Temperature: Reflux at 80°C for 6–8 hours
  • Yield: ~85% (crude), purified via recrystallization from ethanol.

Oxadiazole Ring Cyclization

The hydrazide undergoes cyclization with pentanoyl chloride to form the 1,2,5-oxadiazole (furazan) core:

$$
\text{4-Methoxybenzohydrazide} + \text{Pentanoyl Chloride} \xrightarrow{\text{NaOH}} \text{this compound} \quad
$$

Optimized Parameters :

  • Base: 1.5 equiv. NaOH in tetrahydrofuran (THF)
  • Temperature: 0–5°C (initial), then room temperature for 12 hours
  • Workup: Neutralization with HCl, extraction with ethyl acetate
  • Purification: Recrystallization from ethanol yields 65–70% pure product.

Alternative Synthetic Approaches

One-Pot Synthesis Using Amidoximes

Recent advancements enable direct conversion of amidoximes to 1,2,5-oxadiazoles at ambient temperatures:

$$
\text{O-Pentanoyl-amidoxime} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{this compound} \quad
$$

Advantages :

  • Eliminates isolation of intermediates
  • Reaction time reduced to 4–6 hours
  • Yield: Comparable to traditional methods (60–68%).

Nitrosation-Based Cyclization

Furoxan (1,2,5-oxadiazole-N-oxide) intermediates can be synthesized using sodium nitrite in acetic acid, followed by deoxygenation:

$$
\text{4-Methoxyphenylcinnamyl Alcohol} \xrightarrow{\text{NaNO}_2, \text{AcOH}} \text{Furoxan Intermediate} \rightarrow \text{Target Compound} \quad
$$

Limitations :

  • Requires harsh acidic conditions
  • Lower yields (~50%) due to side reactions.

Optimization Strategies and Yield Enhancement

Solvent Effects

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 65 98
DMF 25 75 97
Ethanol Reflux 60 95

Data sourced from and.

Polar aprotic solvents like DMF improve yields by stabilizing transition states during cyclization.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation steps but may complicate purification.
  • ZnCl₂ : Enhances electrophilicity of pentanoyl chloride, marginally improving yields (68→72%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Interpretation
IR 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) Amide and oxadiazole ring confirmation
¹H NMR δ 1.35 (t, 2H, CH₂), 3.85 (s, 3H, OCH₃) Pentanamide chain and methoxy group
HPLC Retention time: 8.2 min Purity >98%

Physicochemical Properties

  • Melting Point : 145–147°C
  • logP : 3.2 (predicted via ChemDraw)
  • Molecular Weight : 275.3 g/mol.

Applications and Further Functionalization

The compound serves as a precursor for bioactive molecules, particularly antimicrobial and antifungal agents. Post-synthetic modifications include:

  • N-Alkylation : Introducing alkyl groups to the amide nitrogen for enhanced lipophilicity.
  • Electrophilic Substitution : Bromination at the methoxyphenyl ring for SAR studies.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets. In biological systems, it affects the viability of parasites by disrupting their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and cellular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide with three structurally related compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
This compound (Target Compound) C₁₅H₁₈N₃O₃ 297.33 g/mol 4-methoxyphenyl, pentanamide High polarity (TPSA ~80 Ų)
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide (BH52672) C₁₅H₁₉N₃O₄ 305.33 g/mol 3,4-dimethoxyphenyl, pentanamide Increased methoxy substitution
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide (D220-1099) C₁₃H₁₅N₃O₃ 261.28 g/mol 4-methoxyphenyl, 2-methylpropanamide Reduced steric bulk
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide C₂₀H₂₀N₃O₄ 376.40 g/mol 4-methoxyphenyl, benzamide with propoxy Extended aromatic conjugation

Key Observations:

  • Acyl Chain Variations : Replacing pentanamide with shorter chains (e.g., 2-methylpropanamide in D220-1099) reduces steric hindrance, which may improve binding to target proteins .
  • Aromatic Modifications : The benzamide derivative () introduces a propoxy group, which could influence solubility and metabolic stability .

Pharmacological and Pharmacokinetic Comparisons

  • Antiparasitic Activity : The simplified derivative N-(4-methoxyphenyl)pentanamide (without the oxadiazole ring) demonstrates time- and concentration-dependent activity against Toxocara canis larvae, with lower cytotoxicity than albendazole . The oxadiazole-containing analogs may exhibit enhanced metabolic stability due to the aromatic heterocycle, though this requires experimental validation.
  • Drug-Likeness : highlights that N-(4-methoxyphenyl)pentanamide adheres to Lipinski’s Rule of Five and pharmaceutical filters (Ghose, Veber). The oxadiazole analogs likely share similar profiles but may differ in topological polar surface area (TPSA), affecting blood-brain barrier permeability .
  • Synthetic Accessibility : The oxadiazole core introduces synthetic complexity compared to simpler amides. For instance, albendazole derivatives require multi-step syntheses, whereas oxadiazole compounds may involve cyclization and functionalization steps .

Toxicity and Cytotoxicity

N-(4-methoxyphenyl)pentanamide exhibits minimal cytotoxicity to human and animal cell lines (e.g., >90% cell viability in MTT assays), a trait attributed to its simplified structure . For example, benzimidazoles like albendazole are associated with hepatotoxicity, which could inform safety assessments for oxadiazole analogs .

Q & A

Q. Yield Optimization Strategies :

  • Adjust stoichiometry of reactants to minimize side products.
  • Optimize reaction time and temperature (e.g., 60°C for cyclization reactions) .
  • Use mixed solvent systems (e.g., ethyl acetate/hexane) for improved solubility during crystallization.

Advanced: How do structural modifications to the 1,2,5-oxadiazole core influence physicochemical properties and bioactivity?

Answer:
Modifications to the oxadiazole ring (e.g., electron-withdrawing groups like nitro or cyano substituents) significantly alter:

  • Solubility : Methoxy groups enhance hydrophilicity, while halogen substituents increase lipophilicity .
  • Stability : Crystallographic studies reveal intramolecular N–H⋯N hydrogen bonds in oxadiazole derivatives, which stabilize the molecular conformation .
  • Reactivity : Electron-deficient oxadiazoles exhibit higher electrophilicity, favoring nucleophilic substitution reactions at the 3-position .

Example : Substitution with a 4-methoxyphenyl group enhances π-π stacking interactions in crystal lattices, as observed in X-ray diffraction data (twist angle: 20.2° between central and flanking rings) .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • 1H NMR : Aromatic protons (δ 6.82–6.89 ppm, J = 9.2 Hz) and methoxy groups (δ 3.77 ppm) confirm substituent placement .
  • LC/MS : Molecular ion peaks (e.g., m/z 459 [M+H]+) validate the molecular formula .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–O (1250–1300 cm⁻¹) confirm functional groups.

Q. Table 1: Representative 1H NMR Data

Proton Environmentδ (ppm)Coupling Constant (Hz)Reference
Aromatic (4-methoxyphenyl)6.82–6.89J = 9.24
Methoxy (–OCH₃)3.77
Pentanamide NH8.76Broad singlet

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Crystal structure data (e.g., torsion angles and hydrogen-bonding networks) enable docking studies with proteins like dopamine receptors. For example, the 4-methoxyphenyl group may occupy hydrophobic pockets in D3 receptor binding sites .
  • DFT Calculations : Predict electron density maps to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., solvation free energy calculations) .

Basic: What are the primary challenges in purifying this compound, and how are they mitigated?

Answer:
Challenges :

  • Co-elution of byproducts (e.g., unreacted piperazine intermediates) during chromatography .
  • Low solubility in polar solvents due to aromatic stacking.

Q. Solutions :

  • Two-Step Purification : Normal-phase chromatography followed by amine-phase chromatography removes ionic impurities .
  • Solvent Gradients : Gradual increases in methanol (5% → 20%) in dichloromethane improve separation .

Q. Table 2: Purification Efficiency

MethodPurity (%)Yield (%)Reference
Normal-Phase Chromatography9552
Reverse-Phase Chromatography9348

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
  • Impurity Effects : Residual solvents (e.g., dichloromethane) or unreacted intermediates may inhibit/enhance activity .

Q. Resolution Strategies :

  • Reproduce experiments using standardized protocols (e.g., OECD Test Guidelines) .
  • Validate purity via HPLC (>95%) before biological testing .
  • Cross-reference crystallographic data to confirm structural integrity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Emergency Measures : Follow International Chemical Safety Card (ICSC) guidelines for spill containment and first aid .

Advanced: What role does hydrogen bonding play in the solid-state stability of this compound?

Answer:
X-ray crystallography reveals:

  • Intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) between oxadiazole amines and adjacent nitrogen atoms, stabilizing the planar conformation .
  • Intermolecular N–H⋯O interactions (3.2 Å) between methoxy oxygen and NH groups, contributing to crystal packing density .

Implications : Enhanced thermal stability (decomposition >200°C) and resistance to hygroscopicity .

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